Cedmi-Pt(II) nitrate

Description

Given the lack of specific data, this article will focus on well-characterized transition metal nitrates with analogous structures and applications, including Copper(II) nitrate, Lead(II) nitrate, Cobalt(II) nitrate, and Palladium(II) nitrate. These compounds share similarities in their nitrate coordination, industrial relevance, and safety profiles, enabling a robust comparative analysis.

Properties

CAS No. |

158366-92-8 |

|---|---|

Molecular Formula |

C6H14ClN5O3Pt |

Molecular Weight |

434.7 g/mol |

IUPAC Name |

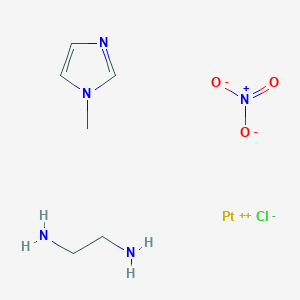

ethane-1,2-diamine;1-methylimidazole;platinum(2+);chloride;nitrate |

InChI |

InChI=1S/C4H6N2.C2H8N2.ClH.NO3.Pt/c1-6-3-2-5-4-6;3-1-2-4;;2-1(3)4;/h2-4H,1H3;1-4H2;1H;;/q;;;-1;+2/p-1 |

InChI Key |

MWOZYLJBYOQRCA-UHFFFAOYSA-M |

SMILES |

CN1C=CN=C1.C(CN)N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] |

Canonical SMILES |

CN1C=CN=C1.C(CN)N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] |

Synonyms |

CEDMI-Pt(II) nitrate CEDMI-Pt2 chloro(ethylenediamine)(1-methylimidazole-N(3))platinum(II) |

Origin of Product |

United States |

Comparison with Similar Compounds

Physical Properties

Key Observations :

- Copper(II) nitrate and Cobalt(II) nitrate form hydrates with distinct solubility profiles. Lead(II) nitrate’s high density reflects its heavy metal composition.

- Palladium(II) nitrate has lower thermal stability, decomposing at moderate temperatures .

Chemical Properties and Structural Analysis

- Copper(II) Nitrate: Exists as a 3D polymeric network in anhydrous form, with octahedral coordination of Cu²⁺ by nitrate ligands . Hydrates (e.g., trihydrate) dissociate into [Cu(H₂O)₆]²⁺ and NO₃⁻ ions, enabling redox reactivity in organic synthesis .

- Lead(II) Nitrate: Dissociates into Pb²⁺ and NO₃⁻ ions in solution, forming insoluble precipitates with halides (e.g., PbCl₂) . High oxidative capacity, enhancing combustion of organic materials .

Cobalt(II) Nitrate :

Palladium(II) Nitrate :

- Acts as a strong oxidizer in catalytic applications, with a yellow crystalline structure .

Q & A

Basic: What are the established synthesis protocols for Cedmi-Pt(II) nitrate, and how do reaction conditions influence yield and purity?

Methodological Answer:

this compound can be synthesized via controlled reactions between platinum precursors (e.g., Pt metal or oxide) and nitric acid under reflux conditions. Key parameters include:

- Acid concentration : Higher HNO₃ concentrations may improve dissolution but risk over-oxidation.

- Temperature : Maintain below decomposition thresholds (e.g., Pd(NO₃)₂ decomposes >100°C ).

- Purification : Recrystallization from dilute nitric acid minimizes impurities.

Yield optimization requires stoichiometric balancing and inert atmosphere use to prevent side reactions. Comparative studies with analogous compounds like Pd(NO₃)₂ suggest anhydrous conditions enhance crystallinity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- X-ray diffraction (XRD) : Resolves crystal structure and confirms square planar geometry (as seen in Pd(NO₃)₂ ).

- FTIR spectroscopy : Identifies nitrate ligand coordination modes (e.g., unidentate vs. bidentate bonding).

- UV-Vis spectroscopy : Tracks electronic transitions for comparative analysis with Pd/Co nitrates .

- Elemental analysis : Quantifies Pt/N/O ratios to verify stoichiometry.

Pair these techniques with thermogravimetric analysis (TGA) to assess hydration states and thermal stability.

Advanced: How should researchers design experiments to investigate the redox behavior of this compound in aqueous systems?

Methodological Answer:

- Controlled variables : pH (1–6), ionic strength, and temperature to mimic biological/environmental conditions.

- Electrochemical methods : Cyclic voltammetry identifies reduction potentials and electron transfer mechanisms.

- Spectroscopic monitoring : Use in situ Raman or UV-Vis to detect intermediate species (e.g., Pt⁰ or nitrite byproducts).

- Reference systems : Compare with Pd(NO₃)₂ redox pathways, noting ligand dissociation kinetics .

Include triplicate trials and statistical validation to address variability (e.g., false discovery rate control ).

Advanced: What statistical approaches are recommended for resolving contradictory catalytic activity data in this compound studies?

Methodological Answer:

- False Discovery Rate (FDR) control : Apply Benjamini-Hochberg correction to minimize Type I errors in high-throughput screening .

- Multivariate analysis : Use ANOVA to isolate variables (e.g., pH, catalyst loading) causing discrepancies.

- Power analysis : Ensure sample sizes are sufficient to detect effect sizes (e.g., ≥80% power for turnover frequency comparisons).

Replicate experiments across independent labs to confirm reproducibility, as seen in nitrate reduction studies .

Basic: What analytical methods provide accurate quantification of nitrate content in this compound solutions while minimizing interference from transition metal ions?

Methodological Answer:

- Enzymatic assays : Nitrate reductase selectively reduces nitrate to nitrite, detectable via Griess reaction (detection limit: 0.1 µM ).

- Ion chromatography : Separates nitrate from Pt²⁺ using anion-exchange columns (validate with spiked recovery tests).

- Ion-selective electrodes (ISE) : Calibrate against standard solutions; account for Pt²⁺ interference via chelation (e.g., EDTA addition ).

Compare results with UV-Vis quantification at 220 nm (correcting for Pt absorbance).

Advanced: What containment and waste management protocols are critical when handling this compound given its potential toxicity profile?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles; use fume hoods for powder handling .

- Deactivation : Precipitate Pt residues with sodium bicarbonate before filtration.

- Disposal : Classify waste as heavy-metal hazardous; comply with EPA/CERCLA guidelines (RQ = 10 lbs ).

- Monitoring : Regular blood lead-level screenings for lab personnel, extrapolating from Pb(NO₃)₂ safety protocols .

Advanced: How does thermal stability of this compound compare to related platinum group metal nitrates in high-temperature catalytic applications?

Methodological Answer:

- TGA/DSC analysis : Measure decomposition onset temperatures (e.g., Pd(NO₃)₂ decomposes >100°C ).

- In situ XRD : Track phase changes under controlled heating (e.g., hydrate → anhydrous transitions).

- Catalytic testing : Compare CO oxidation or hydrogenation activity post-thermal treatment.

Anhydrous this compound may exhibit higher stability than hydrated forms, similar to Pd(NO₃)₂ trends .

Basic: What solvent systems optimally balance solubility and stability for this compound in synthetic applications?

Methodological Answer:

- Aqueous nitric acid (1–5% v/v) : Enhances solubility while stabilizing nitrate ligands.

- Organic co-solvents : Test acetonitrile or DMSO for non-aqueous reactions (monitor for ligand displacement).

- Stability assays : Track decomposition via UV-Vis over 24-hour periods, referencing Pb(NO₃)₂ solubility profiles .

Avoid alkaline solvents to prevent hydroxide precipitation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.